molecular formula C9H12N2O3 B1447081 N-Benzoylglycine-2,2-D2 CAS No. 208928-78-3

N-Benzoylglycine-2,2-D2

Cat. No.: B1447081
CAS No.: 208928-78-3
M. Wt: 198.22 g/mol
InChI Key: ZANQEERTSLUCTG-GZEMNZGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoylglycine-2,2-D2, also known as Glycine-2,2-D2, N-benzoyl-, is a stable isotope-labeled compound. It is a derivative of glycine where the hydrogen atoms at the 2,2 positions are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties .

Biochemical Analysis

Biochemical Properties

N-Benzoylglycine-2,2-D2 plays a significant role in biochemical reactions, particularly in the metabolism of aromatic compounds. It interacts with various enzymes, including glycine N-benzoyltransferase, which catalyzes the formation of this compound from benzoyl-CoA and glycine . This interaction is crucial for the detoxification of benzoic acid derivatives in the body. Additionally, this compound is involved in the conjugation reactions that facilitate the excretion of toxic substances.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in detoxification pathways, thereby enhancing the cell’s ability to manage oxidative stress . Furthermore, this compound modulates cellular metabolism by participating in the conjugation of benzoic acid, which is then excreted from the body, thus preventing the accumulation of toxic metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for glycine N-benzoyltransferase, leading to the formation of this compound from benzoyl-CoA and glycine . This reaction is essential for the detoxification of benzoic acid derivatives. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in detoxification pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its chemical purity should be re-analyzed after three years . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing the cell’s ability to manage oxidative stress and detoxify harmful substances .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance detoxification pathways without causing adverse effects. At high doses, this compound may lead to toxicity and adverse effects, including oxidative stress and cellular damage . It is crucial to determine the optimal dosage to balance its beneficial and harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glycine conjugation pathway. It interacts with enzymes such as glycine N-benzoyltransferase, which catalyzes the formation of this compound from benzoyl-CoA and glycine . This pathway is essential for the detoxification of benzoic acid derivatives and the excretion of toxic substances from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with glycine transporters that facilitate its uptake into cells, where it can participate in detoxification reactions . The distribution of this compound within tissues is influenced by its binding to proteins that direct its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . The presence of this compound in mitochondria is particularly important for its role in detoxification and metabolic processes.

Chemical Reactions Analysis

Types of Reactions

N-Benzoylglycine-2,2-D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or amines. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted glycine derivatives. These products are often used in further chemical synthesis and research applications .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Benzoylglycine-2,2-D2 include:

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical and research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

N-(2-amino-1,1-dideuterio-2-oxoethyl)benzamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.H2O/c10-8(12)6-11-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H2,10,12)(H,11,13);1H2/i6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANQEERTSLUCTG-GZEMNZGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)N)NC(=O)C1=CC=CC=C1.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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